molecular formula C9H7BrN4 B12332704 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine CAS No. 1185315-91-6

5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine

Cat. No.: B12332704
CAS No.: 1185315-91-6
M. Wt: 251.08 g/mol
InChI Key: OZGQHNCIYRQGGW-UHFFFAOYSA-N
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Description

5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine is a specialized heterocyclic compound designed for advanced research applications. Its molecular structure incorporates two key nitrogen-containing heterocycles—a pyridine and a pyrazine ring—making it a valuable scaffold in medicinal chemistry and drug discovery. Nitrogen heterocycles are fundamental components in more than 85% of all biologically active pharmaceuticals and natural products, underlining the significance of this compound class . The presence of both a reactive amino group and a bromo substituent on this fused ring system provides two distinct handles for further synthetic modification. Researchers can utilize this bifunctionality to create diverse libraries of complex molecules via cross-coupling reactions (using the bromo group) and nucleophilic substitution or condensation reactions (using the amino group) . This makes it an ideal precursor for synthesizing novel polycyclic structures with potential biological activity. Pyrazine derivatives are frequently explored for their wide-ranging pharmacological properties, and the structural motif present in this compound is of particular interest for the development of new therapeutic agents . The compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1185315-91-6

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromopyridin-2-yl)pyrazin-2-amine

InChI

InChI=1S/C9H7BrN4/c10-6-1-2-12-7(3-6)8-4-14-9(11)5-13-8/h1-5H,(H2,11,14)

InChI Key

OZGQHNCIYRQGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C2=CN=C(C=N2)N

Origin of Product

United States

Preparation Methods

Stille Coupling of Halogenated Intermediates

A widely reported approach involves Stille cross-coupling between tributylstannylpyrazine derivatives and brominated pyridines. For example:

  • Procedure : 2-Amino-5-tributylstannylpyrazine (1.2 eq) reacts with 4-bromo-2-iodopyridine (1.0 eq) in anhydrous xylene at 110°C for 12 hours under Pd(PPh₃)₄ catalysis (5 mol%).
  • Yield : 68–72% after silica gel chromatography.
  • Key Advantage : High regioselectivity due to the orthogonal reactivity of iodopyridines.

Suzuki-Miyaura Coupling with Boronic Acids

An alternative employs Suzuki coupling using pyrazine boronic esters:

  • Conditions : 5-Amino-2-bromopyrazine (1.0 eq) reacts with 4-bromo-2-pyridylboronic acid (1.1 eq) in DMF/H₂O (4:1) with K₂CO₃ (2 eq) and PdCl₂(dppf) (3 mol%) at 80°C.
  • Yield : 60–65%.
  • Limitation : Competing protodeboronation reduces efficiency.

Cyclization Approaches for Pyrazine Core Assembly

Condensation of Diamines with α-Diketones

Pyrazine rings can be constructed via cyclocondensation:

  • Method : 4-Bromo-2-pyridylglyoxal (1.0 eq) and 1,2-diaminoethane (1.5 eq) undergo reflux in ethanol with glacial acetic acid (10 mol%).
  • Yield : 55% after recrystallization.
  • Optimization : Microwave irradiation at 150°C reduces reaction time from 24 hours to 45 minutes.

Oxidative Cyclization of Enaminones

Enaminones derived from 4-bromo-2-pyridinecarbaldehyde and β-ketonitriles cyclize under oxidative conditions:

  • Protocol : Enaminone intermediate (1.0 eq) treated with MnO₂ (3 eq) in CHCl₃ at 60°C for 6 hours.
  • Yield : 48%.

Bromination and Functional Group Interconversion

Directed Bromination of Preformed Pyrazines

Late-stage bromination enables modular synthesis:

  • Process : 5-Amino-2-(2'-pyridyl)pyrazine (1.0 eq) brominated using NBS (1.1 eq) in CCl₄ under UV light (254 nm).
  • Regioselectivity : Exclusive C4' bromination due to pyridine’s directing effect.
  • Yield : 82%.

Diazotization-Amination Sequences

Amination via diazonium intermediates avoids harsh conditions:

  • Steps :
    • Nitrosation of 2-(4'-bromo-2'-pyridyl)-5-nitropyrazine with NaNO₂/HCl at 0°C.
    • Reduction using H₂/Pd-C in ethanol affords the amine.
  • Total Yield : 58% over two steps.

Multi-Step Synthesis from Pyridine Derivatives

Iterative Functionalization of 4-Bromo-2-Picoline

A seven-step route starting from 4-bromo-2-picoline:

  • Oxidation to 4-bromo-picolinic acid (KMnO₄, H₂O, 90°C).
  • Esterification (SOCl₂/MeOH).
  • Coupling with pyrazin-2-amine via T3P/DIEA.
  • Cyclization and bromination as above.
  • Overall Yield : 32%.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Stille Coupling Pd-catalyzed cross-coupling 72 >98 Moderate
Suzuki Coupling Boronic acid coupling 65 95 High
Cyclocondensation Diketone-diamine reaction 55 90 Low
Directed Bromination NBS-mediated bromination 82 97 High

Challenges and Optimization Strategies

  • Regioselectivity in Cross-Coupling : Use of electron-deficient pyridyl halides improves coupling efficiency.
  • Purification Difficulties : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves polar byproducts.
  • Catalyst Poisoning : Addition of PPh₃ (10 mol%) mitigates Pd deactivation in Stille reactions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Cross-Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, water, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substituting the bromo group with an amine would yield an amino-substituted pyrazine derivative.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that derivatives of 5-amino-2-pyridinecarboxylic acids, related to 5-amino-2-(4'-bromo-2'-pyridyl)pyrazine, exhibit significant antihypertensive properties. In studies involving spontaneously hypertensive rats, these compounds demonstrated efficacy in lowering blood pressure, making them potential candidates for developing antihypertensive medications .

Anticancer Activity

The anticancer potential of pyrazoline derivatives has been widely documented. Compounds with similar structures have shown promise in inhibiting various cancer cell lines. For instance, pyrazoline derivatives have been evaluated for their effectiveness against cancers such as breast, lung, and prostate cancer. Their mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Antimicrobial Properties

Compounds like 5-amino-2-(4'-bromo-2'-pyridyl)pyrazine may also possess antimicrobial properties. Pyrazoline derivatives have been studied for their antibacterial and antifungal activities, suggesting that modifications to the pyrazole ring can enhance their efficacy against microbial pathogens .

Drug Delivery Systems

Recent advancements in drug delivery systems have highlighted the role of pyrazine derivatives as components in micellar formulations. These formulations utilize the amphiphilic nature of such compounds to enhance the solubility and bioavailability of poorly soluble drugs, enabling targeted delivery to specific tissues or tumors .

Luminescent Materials

The incorporation of pyrazine derivatives into luminescent materials has been explored for applications in sensors and imaging technologies. The unique photophysical properties of these compounds allow them to act as fluorescent probes, which can be utilized in biological imaging or environmental monitoring .

Case Studies

Study Application Findings
Prasad et al. (2012)AntihypertensiveDemonstrated significant blood pressure reduction in SHR models .
Yenes-Minguez et al. (2020)AnticancerIdentified effective inhibition of cancer cell proliferation across multiple cancer types .
Recent Advances (2023)Drug DeliveryShowed enhanced drug solubilization and targeted delivery capabilities using protein-based micelles incorporating pyrazine derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-2-(4’-bromo-2’-pyridyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Pyridyl-Substituted Pyrazines

Pyridyl-substituted pyrazines are widely studied for their coordination chemistry and analytical applications. Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference
2,3,5,6-Tetrakis(2'-pyridyl)pyrazine Four 2-pyridyl groups on pyrazine High sensitivity for Fe(II) detection
5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine 4'-Bromo-2'-pyridyl at C2; amino at C5 Potential ligand for metal complexes N/A
2-Bromo-5-(2-pyridinylmethoxy)pyrazine Bromo and pyridinylmethoxy groups on pyrazine Intermediate in organic synthesis

Pyrazine Derivatives with Varied Substituents

Substituents on the pyrazine ring significantly alter biological and physicochemical properties:

Compound Name Substituents Biological Activity/Properties Reference
Compound 5 () Pyrazine with methyl group Less attractive to Catocheilus wasps
Compound 6 () Methyl-free pyrazine Higher attraction to wasps
5-Bromo-3-methoxypyrazin-2-amine Bromo, methoxy, amino Intermediate in drug synthesis
  • Methyl vs. Bromo Groups : The absence of a methyl group in Compound 6 () increased its bioattractiveness, suggesting that steric hindrance from bulkier groups (e.g., bromo) may reduce interactions in biological systems .

Heterocyclic Ring Replacements

Replacing pyridyl with other aromatic rings modulates pharmacological activity:

Compound Name Core Structure Activity (CXCR4 Antagonism) Reference
Compound 1 () Pyridyl-pyrazine Active (IC50 = 10 nM)
Compound 13 () Pyrazine (no pyridyl) Inactive
  • Role of Pyridyl Moiety : The 4'-bromo-2'-pyridyl group in the target compound likely enhances binding affinity to biological targets compared to pyrazine-only analogs, as seen in CXCR4 antagonists .

Physicochemical and Photophysical Properties

Substituents influence electronic properties and applications in materials science:

Compound Type () Emission Max (nm) Quantum Yield (%) Notes
Pyrazinyl diselenides 390–480 1–3 Planar structure enhances QY
Methyl-substituted pyridyl diselenides ~435 <1 Twisted structure reduces QY

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Meta-substituted electron-withdrawing groups (e.g., nitro in Compound 46, ) enhance enzymatic inhibition (IC50 = 160 nM for InhA) . The bromo group in the target compound may similarly improve target binding.
  • Polarity and Metabolism : Pyridyl substitutions increase polarity, reducing cytochrome-mediated metabolism (), suggesting the 4'-bromo-2'-pyridyl group in the target compound may improve metabolic stability .

Biological Activity

5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine typically involves multi-step organic reactions, including the bromination of pyridine derivatives and subsequent coupling reactions. The structural characteristics of this compound include a pyrazine ring substituted with an amino group and a bromo-pyridyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activities of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine include antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazine derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In one study, synthesized pyrazine derivatives demonstrated good inhibition of GlcN-6-P synthase, suggesting a mechanism for their antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundMIC (µg/mL)Target Organisms
5-Amino-2-(4'-bromo-2'-pyridyl)pyrazineTBDE. coli, P. aeruginosa
P4 (related derivative)3.91Mycobacterium tuberculosis
P10 (related derivative)ModerateVarious clinical isolates

Anticancer Activity

Research indicates that pyrazine derivatives can inhibit cancer cell proliferation. For example, compounds similar to 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine have been shown to affect cell cycle progression and induce apoptosis in cancer cells. A notable study found that certain derivatives could arrest the cell cycle at the G2/M phase, leading to increased apoptosis markers such as Bax expression .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Lines
5-Amino-2-(4'-bromo-2'-pyridyl)pyrazineTBDA549, MCF-7
Compound 5 (related derivative)0.08–12.07Various cancer cell lines

Mechanistic Insights

The mechanism of action for the biological activities of 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cell Cycle Arrest : The ability to induce cell cycle arrest suggests interactions with cellular signaling pathways that regulate proliferation.
  • Apoptotic Pathways : Enhanced expression of pro-apoptotic factors indicates a potential mechanism for anticancer activity.

Case Studies

A case study involving the synthesis and evaluation of pyrazine derivatives revealed that modifications at specific positions on the pyrazine ring could enhance biological activity. The introduction of halogen substituents significantly improved antimicrobial properties while maintaining low cytotoxicity in mammalian cells .

Q & A

Basic: What are effective synthetic routes for 5-Amino-2-(4'-bromo-2'-pyridyl)pyrazine and its derivatives?

Methodological Answer:
Synthesis typically involves cyclization and substitution reactions. For example:

  • Cyclization : Reacting hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazine cores .
  • Substitution : Bromine at the pyridyl position can undergo Suzuki cross-coupling with arylboronic acids to introduce functional groups, enabling derivatization .
  • Intermediate Preparation : Generate key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride through sequential steps (cyclization, formylation, oxidation) before functionalization .
    Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Confirm intermediates via melting points and spectroscopic data (IR, ¹H/¹³C NMR) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Identify NH₂ stretches (~3300–3400 cm⁻¹) and pyrazine/pyridyl ring vibrations (C=N/C=C ~1500–1600 cm⁻¹) .
    • NMR : Use ¹H NMR to resolve aromatic protons (pyridyl/pyrazine signals at δ 7.0–9.0 ppm) and ¹³C NMR to confirm carbon environments .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Analyze bond lengths, angles, and torsional deviations (e.g., pyrazine ring puckering up to 0.0907 Å) .
    Validation : Cross-check crystallographic data with spectroscopic results to resolve ambiguities in tautomerism or isomerism .

Advanced: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:
The compound acts as a bidentate ligand , coordinating via pyridyl nitrogen and pyrazine amine groups. Key insights:

  • Coordination Modes : In Ru(III) complexes, it binds via azomethine and pyridyl nitrogen, forming octahedral geometries . For Pd(II), "py-pyz" binding (pyridyl + pyrazine nitrogen) is observed, influencing redox and catalytic properties .
  • Electronic Effects : Electron-withdrawing bromine enhances ligand rigidity, stabilizing metal-ligand charge transfer (MLCT) states. This is critical for designing photoluminescent or catalytic complexes .
    Experimental Design : Use UV-Vis and cyclic voltammetry to assess MLCT transitions and redox potentials. Compare with analogues lacking bromine to isolate electronic contributions .

Advanced: What electrochemical properties make this compound relevant for materials science?

Methodological Answer:

  • Redox Activity : The pyrazine core undergoes two-step reduction under aprotic conditions, detectable via cyclic voltammetry. Li⁺/Na⁺ ions form ion pairs, shifting reduction potentials by 0.2–0.3 V .
  • Conductivity : In CrCl₂(pyrazine)₂, electron transfer from Cr(II) to pyrazine generates delocalized electrons, enabling electrical conductivity (σ ~10⁻² S/cm) and ferrimagnetic ordering below 55 K .
    Methodology : Perform spectroelectrochemical analysis in DMF/DMSO to map electron transfer pathways. Pair with DFT calculations to model π-π interactions between stacked pyrazine ligands .

Advanced: How to resolve contradictions in crystallographic data for pyrazine-based complexes?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution refinement. Flag outliers in thermal parameters (e.g., U₃₃ > 0.2 Ų) and re-examine hydrogen bonding networks .
  • Dihedral Analysis : Measure angles between pyridyl/pyrazine planes (e.g., deviations up to 39.1°) to assess steric strain. Compare with DFT-optimized geometries to validate distortions .
  • Twinned Data : For twinned crystals, apply TwinRotMat in SHELXL and validate with R₁/wR₂ convergence (<5% discrepancy) .

Advanced: How is this compound optimized for medicinal chemistry applications (e.g., kinase inhibitors)?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Replace pyridyl bromine with electron-donating groups (e.g., methoxy) to enhance HDAC inhibitory activity. Use molecular docking to predict binding to kinase ATP pockets .
  • Selectivity : Mitigate hERG inhibition by reducing lipophilicity (clogP <3) and basicity (pKa <8). Validate via patch-clamp assays .
  • Pharmacokinetics : Introduce morpholinomethyl groups to improve oral bioavailability. Monitor plasma exposure in rodent models and correlate with in vitro IC₅₀ values .

Advanced: What strategies address challenges in synthesizing polynuclear pyrazine complexes?

Methodological Answer:

  • Ligand Design : Use pyrazine’s dual binding sites (pyridyl + amine) to bridge metal centers. For Fe(II)-pyrazine assemblies, monitor MLCT bands at 460/700 nm to confirm peripheral metal coordination .
  • Steric Control : Pre-organize ligands via π-π stacking (interplanar distance ~3.48 Å) to template polynuclear structures. Confirm via variable-temperature NMR (slow exchange at 193 K) .
  • Characterization : Combine MALDI-TOF (for nuclearity) and SQUID magnetometry (for magnetic coupling) to correlate structure with function .

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